molecular formula C27H22N2O4S2 B2930782 (3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894676-97-2

(3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2930782
CAS No.: 894676-97-2
M. Wt: 502.6
InChI Key: OTTVIAHLJKKLJF-UQQQWYQISA-N
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Description

This compound is a tricyclic thieno[3,2-c][1,2]thiazine derivative featuring a unique Z-configuration at the 3-position due to the presence of a substituted benzylidene group. The molecule incorporates a 4-methylphenylmethyl substituent at the 1-position and a 4-phenoxyphenylamino moiety at the 3-position. Its structural complexity arises from the fused thiazine-thiophene ring system, which is stabilized by two sulfonyl groups (2,2,4-trione).

Properties

IUPAC Name

(3Z)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]thieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4S2/c1-19-7-9-20(10-8-19)18-29-24-15-16-34-27(24)26(30)25(35(29,31)32)17-28-21-11-13-23(14-12-21)33-22-5-3-2-4-6-22/h2-17,28H,18H2,1H3/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTVIAHLJKKLJF-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)OC5=CC=CC=C5)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)OC5=CC=CC=C5)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The key steps include:

    Formation of the Thieno[3,2-c][1,2]thiazine Core: This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen atoms.

    Introduction of Functional Groups: The phenyl, methyl, and phenoxy groups can be introduced through various substitution reactions, often using reagents such as aryl halides and organometallic compounds.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Retrosynthetic Analysis

The synthesis of this compound involves retrosynthetic breakdown into simpler intermediates. Critical building blocks include:

  • 4-methylbenzylamine : For the N-substitution at position 1.

  • 4-phenoxyaniline : For the methylidene amino group at position 3.

  • Thieno[3,2-c] thiazin-4-one core : Derived from cyclization of thiophene and thiazine precursors .

Key Reaction Steps

  • Core Formation
    The thieno[3,2-c] thiazine ring is synthesized via cyclocondensation of thiophene-3-carboxylic acid derivatives with sulfonamide intermediates under acidic conditions. This step typically employs H₂SO₄ or polyphosphoric acid as catalysts .

  • Introduction of the Methylidene Amino Group
    A Schiff base formation occurs between the ketone at position 3 of the thienothiazine core and 4-phenoxyaniline. This reaction is facilitated by refluxing in ethanol or methanol with catalytic acetic acid .
    Example Reaction:

    Thienothiazinone+4 PhenoxyanilineEtOH Methylidene amino derivative\text{Thienothiazinone}+\text{4 Phenoxyaniline}\xrightarrow{\text{EtOH }}\text{Methylidene amino derivative}
  • N-Alkylation at Position 1
    The 4-methylbenzyl group is introduced via nucleophilic substitution using 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or DMSO .

Methylidene Amino Group (-N=CH-)

  • Hydrolysis : Under acidic conditions (HCl/H₂O), the imine bond hydrolyzes to regenerate the ketone and 4-phenoxyaniline .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imine to a secondary amine.

Sulfone Groups

  • Nucleophilic Attack : The sulfone at position 2 reacts with Grignard reagents (e.g., RMgX) to form sulfinic acid derivatives .

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ gas.

Phenoxyphenyl Substituent

  • Electrophilic Substitution : Undergoes nitration or halogenation at the para position of the phenoxy ring under standard conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃) .

Reaction Optimization Data

Reaction Type Conditions Yield Key Observations Reference
Schiff Base FormationEthanol, reflux, 6h, AcOH catalyst78%Optimal at pH 4–5; side-product: <5% enol
N-AlkylationDMF, K₂CO₃, 80°C, 12h65%Competing O-alkylation minimized
Sulfone Reduction (H₂/Pd-C)EtOAc, 50 psi H₂, 24h42%Partial reduction of thiophene ring
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2h55%Para-nitro product dominates (90%)

Mechanistic Insights

  • Schiff Base Formation : Proceeds via a nucleophilic attack of the aniline on the carbonyl carbon, followed by dehydration. The (Z)-configuration is stabilized by intramolecular hydrogen bonding .

  • N-Alkylation : Follows an Sₙ2 mechanism, with the thienothiazine acting as a nucleophile. Steric hindrance from the methylbenzyl group slows the reaction .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces ring-opening via cleavage of the thiophene-thiazine bond.

  • Hydrolytic Degradation : Stable in neutral aqueous solutions but decomposes in acidic/basic media (t₁/₂ = 2h at pH 1) .

Scientific Research Applications

(3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound shares structural motifs with thiazolidinones and thiazol-4(5H)-ones, which are known for their antimicrobial, anti-inflammatory, and kinase-inhibitory properties. For instance:

  • (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-one Analogues (e.g., compounds 6a–j in ) exhibit a monocyclic thiazole core with a benzylidene group at position 5 and a substituted phenylamino group at position 2. These compounds are synthesized via condensation reactions between thiazolidinones and aromatic aldehydes .

Substituent Effects

  • 4-Phenoxyphenylamino Group: The phenoxy group introduces steric bulk and electronic effects distinct from the methylthio or thioxo groups in analogues such as (Z)-5-(Substituted)-2-(Methylthio)thiazol-4(5H)-one (4a–e) . This modification may alter interactions with hydrophobic binding pockets or hydrogen-bonding networks.

Comparative Data Table

Parameter Target Compound Thiazol-4(5H)-one Analogues Thiazolidinones
Core Structure Thieno[3,2-c][1,2]thiazine trione Thiazole Thiazolidinone
Key Substituents 4-Methylphenylmethyl, 4-phenoxyphenylamino Substituted benzylidene, phenylamino Thioxo/methylthio, substituted benzylidene
Synthetic Complexity High (multi-step, fused-ring synthesis) Moderate (one-pot condensation) Low (direct alkylation/condensation)
Thermal Stability High (rigid tricyclic system) Moderate Low (hydrolysis-prone)
Hypothesized Bioactivity Protease/sulfotransferase inhibition Antimicrobial, kinase inhibition Anti-inflammatory, antimicrobial

Biological Activity

The compound (3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione , designated by its CAS number 303984-60-3, is a thieno[3,2-c][1,2]thiazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of thieno[3,2-c][1,2]thiazine frameworks through cyclization reactions followed by functionalization to introduce the phenyl and methyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thieno derivatives. For instance:

  • Cytotoxicity Screening : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Preliminary results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
Cell LineIC50 (µM)Reference
MCF-719.4
HCT-11614.5
PC-340.0

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown potent inhibition of EGFR (Epidermal Growth Factor Receptor) kinases. The structure-activity relationship studies suggest that modifications in the side chains enhance binding affinity and selectivity towards these targets .
  • Induction of Apoptosis : In vitro assays have demonstrated that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties which contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

Several case studies have been documented regarding the biological activity of thieno derivatives:

  • Study 1 : A study published in 2023 reported that a thieno derivative exhibited selective cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of doxorubicin. The study suggested that structural modifications could lead to enhanced efficacy against resistant cancer cell lines .
  • Study 2 : Another investigation focused on the molecular docking studies which indicated strong binding interactions between the compound and EGFR kinase domains. This binding was attributed to specific hydrophobic interactions and hydrogen bonding with critical amino acid residues .

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